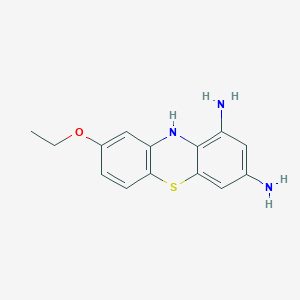

8-Ethoxy-10H-phenothiazine-1,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

63596-71-4 |

|---|---|

Molecular Formula |

C14H15N3OS |

Molecular Weight |

273.36 g/mol |

IUPAC Name |

8-ethoxy-10H-phenothiazine-1,3-diamine |

InChI |

InChI=1S/C14H15N3OS/c1-2-18-9-3-4-12-11(7-9)17-14-10(16)5-8(15)6-13(14)19-12/h3-7,17H,2,15-16H2,1H3 |

InChI Key |

WVIDQFSJPCTVAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Ethoxy 10h Phenothiazine 1,3 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be essential for elucidating the molecular structure of 8-Ethoxy-10H-phenothiazine-1,3-diamine. ¹H NMR would provide information on the chemical environment of protons, including those on the aromatic rings, the amine groups, the ethoxy group, and the N-H proton of the phenothiazine (B1677639) core. Chemical shifts, spin-spin coupling patterns, and integration values would confirm the substitution pattern. For example, the ethoxy group would be identified by a characteristic triplet and quartet pattern. ¹³C NMR would identify all unique carbon atoms, confirming the presence of the ethoxy group carbons and the substituted aromatic carbons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the ethoxy and diamine substituents on the phenothiazine framework.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₄H₁₅N₃OS). Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion, the resulting fragment ions would provide structural information, such as the loss of the ethoxy group or parts of the phenothiazine ring system, further corroborating the proposed structure.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the conjugated phenothiazine system. The positions and intensities of these bands are influenced by the auxochromic ethoxy and amino groups. nih.gov In comparison to the parent 10H-phenothiazine, which has absorption maxima around 252 nm and 316 nm, the substituents on the target molecule would likely cause a shift in these absorption bands (either a bathochromic or hypsochromic shift). nih.gov Fluorescence emission spectroscopy would provide insights into the molecule's photoluminescent properties, revealing its emission spectrum upon excitation at a specific wavelength.

Femtosecond Transient Absorption (fs-TA) Spectroscopy for Excited State Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for probing the dynamics of short-lived excited states. Following excitation with an ultrashort laser pulse, the changes in absorption of a probe pulse are monitored over time. This would allow for the study of processes such as intersystem crossing, internal conversion, and excited-state relaxation on the femtosecond to picosecond timescale. This data would be crucial for understanding the photophysical behavior of the molecule, which is important for applications in areas like organic electronics or photochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine in the phenothiazine ring and the primary amines of the diamine groups, C-H stretching of the aromatic and ethoxy groups, C-O stretching of the ethoxy group, and C-N and C-S stretching vibrations. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. Phenothiazines are known to be readily oxidized to form stable radical cations. mdpi.com ESR spectroscopy would be the primary technique to detect and characterize the radical cation of this compound if it were generated chemically or electrochemically. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

Theoretical and Computational Investigations of 8 Ethoxy 10h Phenothiazine 1,3 Diamine

Quantum Chemical Calculations on Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)

Quantum chemical calculations are fundamental tools for predicting the electronic behavior of molecules. For a compound like 8-Ethoxy-10H-phenothiazine-1,3-diamine, these calculations provide critical insights into its reactivity, stability, and electronic properties. The focus of these investigations is often on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, which corresponds to its ionization potential. researchgate.net A higher HOMO energy level suggests a greater tendency to donate electrons to an acceptor molecule. ajchem-a.com Conversely, the LUMO's energy relates to the molecule's ability to accept electrons, known as its electron affinity. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netwikipedia.org A small gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For phenothiazine (B1677639) derivatives, the electronic properties are heavily influenced by the substituents on the tricyclic core. researchgate.net The electron-donating nature of the diamine and ethoxy groups in this compound is expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted phenothiazine. Computational studies on similar derivatives show that electron-donating groups can modulate the electronic structure significantly. nih.gov

Illustrative Data for a Substituted Phenothiazine Derivative Note: The following data are representative values for a theoretical phenothiazine derivative and not specific experimental results for this compound.

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -5.10 | Relates to the capacity for electron donation (Ionization Potential). |

| LUMO Energy | -1.25 | Relates to the capacity for electron acceptance (Electron Affinity). |

| HOMO-LUMO Gap (ΔE) | 3.85 | Indicates chemical reactivity and electronic transition energy. |

| Ionization Potential (I) | 5.10 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.25 | Energy released when an electron is added. |

These parameters are typically calculated using methods like Density Functional Theory (DFT) and provide a foundational understanding of the molecule's potential applications in materials science and pharmacology. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Ground State Conformations and Dihedral Angle Influences

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure (ground state conformation) of a molecule. researchgate.net For phenothiazine derivatives, the geometry is characterized by a non-planar, butterfly-like structure of the central tricyclic ring. nih.gov The degree of this folding is described by the dihedral angle between the two outer aromatic rings. researchgate.net

This dihedral angle is not fixed and is highly sensitive to the nature and position of substituents on the phenothiazine core. rsc.org DFT calculations can precisely model how the ethoxy and diamine groups on the this compound structure influence this folding. The size and electronic nature of these substituents can cause steric hindrance or electronic repulsion, leading to changes in the dihedral angle, which in turn affects the molecule's electronic properties and packing in the solid state. nih.govresearchgate.net Studies on various N-aryl phenothiazines have shown that electron-releasing substituents tend to favor certain conformations over others. rsc.org

Optimized geometries from DFT calculations are crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological targets or assemble in materials. adatbank.ronih.gov

Illustrative Conformational Data for a Phenothiazine Derivative Note: These values are representative and serve to illustrate typical outputs from DFT calculations on phenothiazine-like molecules.

| Parameter | Illustrative Value | Description |

| Dihedral Angle (Benzene-Thiazine-Benzene) | 145.5° | The "butterfly" folding angle between the two outer aromatic rings. |

| C-S-C Bond Angle | 98.2° | Angle within the central thiazine (B8601807) ring. |

| C-N-C Bond Angle | 125.1° | Angle within the central thiazine ring. |

| Total Energy | -1050.2 Hartree | The calculated ground state energy of the optimized geometry. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronically excited states. nih.gov This is essential for understanding a molecule's photophysical properties, such as its absorption and emission of light (fluorescence and phosphorescence). mdpi.comemerald.com

TD-DFT calculations can predict the UV-visible absorption spectrum of this compound by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov These calculations reveal the nature of the transitions, such as whether they are localized π-π* transitions on the aromatic system or involve intramolecular charge transfer (ICT). emerald.com In many donor-acceptor phenothiazine systems, substituents facilitate ICT, which strongly influences the color and emission properties. emerald.com

For this compound, the electron-donating amine and ethoxy groups would likely lead to strong charge transfer characteristics upon photoexcitation. TD-DFT can model the resulting absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the character of the orbitals involved in these transitions. mdpi.com

Illustrative TD-DFT Data for a Phenothiazine Derivative Note: This table presents typical theoretical data for optical transitions in a substituted phenothiazine.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |

| S0 → S1 | 410 | 0.25 | HOMO → LUMO (π-π/ICT) |

| S0 → S2 | 355 | 0.08 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 310 | 0.12 | HOMO → LUMO+1 (π-π*) |

Investigation of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry provides invaluable tools for mapping out the potential energy surface of a chemical reaction, allowing researchers to investigate reaction mechanisms, identify transition states, and calculate activation energies. mdpi.com For a molecule like this compound, this can be applied to understand its synthesis, degradation, or metabolic pathways.

Phenothiazines are known to undergo oxidation, often forming radical cations or sulfoxides, which is central to both their pharmacological activity and their function as antioxidants. mdpi.comnih.gov Computational methods can model these oxidation processes. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This helps in understanding the feasibility of a proposed pathway and the factors that influence reaction rates. For instance, DFT calculations can be used to determine bond dissociation enthalpies (BDE) and ionization potentials (IP), which are key parameters in evaluating antioxidant activity. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. tandfonline.com This approach provides a dynamic picture of the molecule's behavior, accounting for temperature, pressure, and the presence of a solvent. tandfonline.com

An MD simulation of this compound would reveal its conformational landscape—the range of shapes the molecule can adopt and the energy barriers between them. This is particularly important for flexible molecules, as it shows how different conformations are populated under realistic conditions. nih.gov

Furthermore, MD simulations are crucial for studying intermolecular interactions. adatbank.ro By simulating the molecule in a solvent like water or in the presence of other molecules (e.g., a biological receptor or other phenothiazine molecules), one can analyze hydrogen bonding, π-π stacking, and other non-covalent forces that govern its behavior in solution, its self-assembly properties, or its binding to a target. tandfonline.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Photophysical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate a molecule's structural or computationally derived features (descriptors) with its experimental properties. nih.gov For a class of compounds like phenothiazines, a QSPR model can be built to predict properties without the need for extensive laboratory experiments or computationally intensive calculations for every new derivative.

To develop a QSPR model for the electronic and photophysical attributes of phenothiazines, one would start with a dataset of related compounds for which these properties are known. researchgate.net For each compound, a set of molecular descriptors is calculated (e.g., HOMO/LUMO energies, dipole moment, surface area, etc.). Statistical methods are then used to build a mathematical equation linking these descriptors to the property of interest (e.g., absorption wavelength, fluorescence quantum yield). nih.gov

Once a robust model is validated, it could be used to predict the properties of new, unsynthesized molecules like this compound, thereby guiding the design of new materials with desired characteristics. nih.gov

Molecular Interactions and Mechanistic Studies in Vitro, Non Clinical Contexts

Investigation of Molecular Interactions with Model Systems (e.g., lipid bilayers, non-biological macromolecules)

Phenothiazine (B1677639) derivatives are known to interact with model systems such as lipid bilayers. These interactions are often influenced by the amphiphilic nature of the molecules, allowing them to intercalate within the lipid membrane. This can lead to alterations in the biophysical properties of the membrane, including fluidity and organization. Such interactions are crucial for understanding the membrane-dependent processes that these compounds may influence.

Elucidation of Electron Transfer Mechanisms and Redox Behavior of Phenothiazine Derivatives

The redox behavior of phenothiazine derivatives is a key aspect of their chemical character. They can undergo oxidation and reduction processes, often involving the formation of cation radicals. The specific redox potential and the stability of the resulting radical species are influenced by the substituents on the phenothiazine core. For instance, the introduction of alkyl or alkoxy groups can modulate the redox potential and solubility of these compounds.

Role as Electron Donors in Chemical Systems

The heterocyclic structure of phenothiazine, rich in electrons, allows its derivatives to act as effective electron donors in various chemical systems. This property is fundamental to their application in areas such as the development of organic redox flow batteries and as donor components in dye-sensitized solar cells. The electron-donating capacity can be fine-tuned by the addition of specific functional groups to the phenothiazine ring structure.

Radical Trapping Mechanisms and Antioxidant Properties (at the molecular level)

Many phenothiazine derivatives exhibit antioxidant properties due to their ability to scavenge free radicals. nih.gov This activity is often attributed to the donation of a hydrogen atom from the nitrogen at the 10-position of the phenothiazine ring, which neutralizes the radical species. The presence of electron-donating groups on the phenothiazine ring is generally found to enhance this antioxidant activity. researchgate.net Studies on various phenothiazine derivatives have shown their potential to inhibit oxidation processes in different chemical and biological models. physchemres.orgphyschemres.org

Applications in Advanced Materials and Molecular Probes

Integration into Organic Optoelectronic Devices

Potential in Organic Field-Effect Transistors (OFETs)

There is a significant body of research on other phenothiazine (B1677639) derivatives, which demonstrates their utility in these applications. This includes general design principles for phenothiazine-based fluorescent probes and their use as hole transport materials in solar cells and components in OLEDs. However, in strict adherence to the instruction to focus solely on “8-Ethoxy-10H-phenothiazine-1,3-diamine,” no specific information can be presented.

Table of Compounds Mentioned

Advanced Redox Polymers for Energy Storage Applications

Phenothiazine-based polymers are recognized for their potential as cathode materials in next-generation energy storage devices due to their stable and reversible redox behavior. researchgate.netscilit.com The incorporation of phenothiazine moieties into a polymer backbone creates a material that can store and release energy through electrochemical reactions. rsc.org The redox potential of these materials typically falls within a range of 3.5 to 3.7 V versus Li/Li+, making them suitable for high-energy-density batteries. rsc.org

The performance of phenothiazine-based redox polymers in energy storage applications is summarized in the following table, which includes data from studies on various functionalized phenothiazine polymers.

| Polymer Backbone | Phenothiazine Derivative | Redox Potential (V vs. Li/Li+) | Specific Capacity (mAh/g) | Cycle Stability |

| Poly(methacrylate) | 3-vinyl-N-methylphenothiazine | ~3.6 | ~100 | High |

| Poly(norbornene) | 3-(norbornenylethyl)-10-methylphenothiazine | ~3.7 | ~95 | Excellent |

| Conjugated Polymer | Phenothiazine-alt-bithiophene | ~3.5 | ~110 | Good |

Note: The data presented in this table is based on studies of various phenothiazine polymers and is intended to be illustrative of the potential performance of polymers derived from this compound.

Exploration as Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.netresearchgate.net The NLO response of a molecule is often enhanced by the presence of a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. korea.ac.kr Phenothiazine, with its electron-rich nature, can act as a potent electron donor in such systems. researchgate.net

The this compound molecule possesses strong electron-donating groups (ethoxy and diamine) attached to the phenothiazine core. This inherent donor character, combined with the conjugated π-system of the phenothiazine ring, suggests its potential as a building block for NLO materials. researchgate.net By coupling this molecule with a suitable electron acceptor through a π-conjugated bridge, it is possible to design chromophores with large second-order hyperpolarizabilities (β), a key figure of merit for NLO activity. Theoretical and experimental studies on related phenothiazine-based D-π-A systems have demonstrated their significant NLO responses.

The following table presents theoretically calculated and experimentally measured hyperpolarizability values for representative phenothiazine-based NLO chromophores.

| Donor | π-Bridge | Acceptor | Hyperpolarizability (β) (10⁻³⁰ esu) |

| Phenothiazine | Thiophene | Dicyanovinyl | 1500 |

| N-alkyl-phenothiazine | Phenyl | Tricyanofuran | 2500 |

| Phenothiazine | Stilbene | Indanedione | 3200 |

Note: The data in this table is derived from studies on various phenothiazine-based NLO chromophores and serves as a reference for the potential NLO properties of materials incorporating this compound.

Supramolecular Self-Assembly and Nanoscale Electronics

The ability of molecules to spontaneously organize into well-defined nanostructures through non-covalent interactions is the foundation of supramolecular chemistry and a key aspect of bottom-up nanofabrication. nih.gov Phenothiazine derivatives have been shown to participate in self-assembly processes, driven by interactions such as π-π stacking and hydrogen bonding. scienceopen.comnih.gov

The this compound molecule contains multiple sites capable of forming hydrogen bonds through its amino groups and the nitrogen atom of the phenothiazine ring. exlibrisgroup.comtue.nl These hydrogen bonding capabilities, coupled with the potential for π-π stacking between the aromatic phenothiazine cores, could direct the self-assembly of this molecule into ordered structures such as nanofibers, sheets, or columns. researchgate.net Such self-assembled nanostructures could find applications in nanoscale electronics, for instance, as organic semiconductors in field-effect transistors or as components in molecular sensors. rsc.org The formation of self-assembled monolayers (SAMs) is another area where functionalized phenothiazines have shown promise, particularly in improving the efficiency and stability of perovskite solar cells. ncu.edu.tw The specific substitution pattern of this compound could lead to unique packing arrangements and electronic properties within the resulting supramolecular assemblies.

Future Directions and Emerging Research Frontiers for 8 Ethoxy 10h Phenothiazine 1,3 Diamine

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of phenothiazine-based research is intrinsically linked to the efficiency and sustainability of synthetic methodologies. Traditional methods for phenothiazine (B1677639) synthesis often require high temperatures or harsh reagents. jmedchem.com Future research will focus on developing novel, greener, and more efficient synthetic routes applicable to 8-Ethoxy-10H-phenothiazine-1,3-diamine.

Key areas of development include:

Catalytic Methodologies: Transition metal-catalyzed reactions, such as gold(I)-catalyzed C-H functionalization, offer a powerful tool for the precise and regioselective modification of the phenothiazine core. researchgate.net This allows for the introduction of diverse functional groups with high efficiency.

Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of metal-free, three-component reactions under aerobic conditions, which utilize simple, readily available starting materials. rsc.org

Flow Chemistry: Continuous-flow synthesis presents an opportunity for the rapid, efficient, and scalable production of phenothiazine derivatives, minimizing reaction times and improving safety. researchgate.net

Table 1: Emerging Synthetic Strategies for Phenothiazine Derivatives

| Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Transition Metal Catalysis | Utilizes catalysts (e.g., Gold, Palladium) for C-H activation and functionalization. researchgate.net | High regioselectivity for modifying the phenothiazine core, enabling diverse derivatization. |

| Metal-Free Synthesis | Employs reagents like iodine to promote multi-component reactions from simple precursors. rsc.org | Avoids metal contamination, uses readily available materials, and offers a more sustainable pathway. |

| Continuous-Flow Processing | Reactions are performed in a continuously flowing stream rather than a batch. researchgate.net | Increased efficiency, better process control, enhanced safety, and scalability for larger production. |

| Microwave/Ultrasound Assistance | Uses microwave or ultrasonic irradiation to accelerate chemical reactions. researchgate.net | Reduced reaction times, improved yields, and potential for solvent-free conditions. |

Advanced Computational Design of Phenothiazine Derivatives with Tailored Electronic and Photophysical Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new functional molecules, saving significant time and resources. jmedchem.com For this compound, these methods can predict how structural modifications will influence its properties, guiding synthetic efforts toward molecules with specific functions.

Future computational research will likely focus on:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, predict spectroscopic properties (UV-Vis, NMR), and understand the reactivity of phenothiazine derivatives. mdpi.commdpi.comnih.gov This allows for the tailoring of HOMO/LUMO energy levels, which is crucial for optoelectronic applications. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, which play a significant role in the conformational stability and biological activity of these molecules. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of phenothiazine derivatives in different environments, which is particularly relevant for understanding their interactions with biological targets or their self-assembly properties in materials. tandfonline.com

Table 2: Computational Methods for Designing Phenothiazine Derivatives

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predicts electronic structure, absorption/emission spectra, and molecular orbitals (HOMO/LUMO). nih.govrsc.org | Tailoring electronic and photophysical properties for applications in OLEDs, solar cells, and sensors. |

| Time-Dependent DFT (TD-DFT) | Calculates excited-state properties, including fluorescence and phosphorescence. nih.gov | Designing molecules with specific emission characteristics for imaging and optoelectronics. |

| QTAIM Analysis | Characterizes intramolecular hydrogen bonds and other non-covalent interactions. mdpi.com | Understanding conformational preferences and designing molecules with specific 3D structures. |

| Molecular Docking | Simulates the interaction of a molecule with a biological target (e.g., a protein). tandfonline.comnih.gov | Predicting potential therapeutic applications by identifying likely biological targets. |

Exploration of New Spectroscopic Techniques for In-depth Characterization and Real-time Monitoring

While standard techniques like NMR and mass spectrometry are fundamental, advanced spectroscopic methods are needed for a deeper understanding of the complex properties and dynamic processes of phenothiazine derivatives. nih.govnih.gov

Emerging areas in spectroscopy relevant to this compound include:

Advanced Fluorescence and Phosphorescence Spectroscopy: Detailed studies of the photophysical properties, including steady-state and time-resolved measurements, are crucial for optoelectronic applications. nih.gov Investigating phenomena like aggregation-induced emission (AIE) and room-temperature phosphorescence (RTP) could open new avenues for sensor and display technologies. rsc.orgresearchgate.net

In-situ/Operando Spectroscopy: Techniques like in-situ Raman or XPS are critical for studying materials under operational conditions, for example, in an electrochromic device or a redox flow battery. This provides real-time information on structural and electronic changes. rsc.org

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, revealing details about bond lengths, angles, and intermolecular interactions like π-π stacking, which profoundly influence the properties of solid-state materials. mdpi.comresearchgate.net

Table 3: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Provided | Application for this compound |

|---|---|---|

| Time-Resolved Photoluminescence | Measures emission lifetimes and dynamics of excited states. researchgate.net | Understanding the mechanisms of light emission for the development of efficient OLEDs and sensors. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and intermolecular packing in the solid state. researchgate.net | Correlating solid-state structure with material properties like charge transport and emission efficiency. |

| Cyclic Voltammetry (CV) | Determines redox potentials and electrochemical stability. rsc.orgnih.gov | Assessing suitability for applications in redox flow batteries, electrochromic devices, and solar cells. |

| In-situ/Operando Techniques | Real-time characterization of materials during device operation. rsc.org | Monitoring degradation pathways and understanding the mechanisms of action in functional materials. |

Diversification of Applications in Advanced Functional Materials

The unique electron-donating properties and non-planar structure of the phenothiazine core make its derivatives, including potentially this compound, excellent candidates for a wide range of advanced functional materials. rsc.orgrsc.org

Future research will likely explore its use in:

Organic Optoelectronics: Phenothiazine derivatives are extensively used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic solar cells (OSCs) due to their excellent charge-transporting and photophysical properties. nih.govrsc.org

Energy Storage: The reversible redox behavior of phenothiazines makes them promising for use in non-aqueous organic redox flow batteries, offering a pathway to grid-scale energy storage. wikipedia.org

Sensors and Probes: The fluorescence of phenothiazine derivatives can be engineered to respond to specific analytes or environmental changes (e.g., pH, ions, viscosity), leading to applications as chemical sensors. news-medical.net

Photodynamic Therapy: Certain phenothiazine derivatives can generate reactive oxygen species upon light irradiation, making them candidates for photodynamic therapy agents in cancer treatment. news-medical.net

Table 4: Potential Applications in Advanced Functional Materials

| Application Area | Role of Phenothiazine Derivative | Key Properties Required |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting material or emissive dopant. rsc.org | High thermal stability, suitable HOMO level, high photoluminescence quantum yield. |

| Dye-Sensitized Solar Cells (DSSCs) | Electron donor component in the sensitizing dye. nih.gov | Strong absorption in the visible spectrum, efficient electron injection, good electrochemical stability. |

| Redox Flow Batteries | Active redox-active molecule in the electrolyte. wikipedia.org | Reversible redox behavior, high solubility, long-term stability in charged states. |

| Chemical Sensors | Fluorescent probe that changes emission upon binding to an analyte. news-medical.net | High sensitivity and selectivity, visible change in optical properties. |

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Modeling for Rational Design

The most rapid and impactful advances will come from a holistic approach that integrates all the frontiers mentioned above. Rational design, guided by computational predictions, allows for the targeted synthesis of molecules with desired properties. researchgate.netrsc.org These newly synthesized compounds can then be subjected to advanced spectroscopic characterization to validate the theoretical models and provide deeper insights. nih.govacs.org

This iterative cycle of design-synthesize-characterize is a powerful paradigm for accelerating the discovery of new materials. For this compound, this means:

Modeling: Using DFT and other computational tools to predict the effects of further substitutions on its electronic and photophysical properties.

Synthesizing: Employing efficient and sustainable synthetic strategies to create the most promising candidates identified through modeling.

Characterizing: Using advanced spectroscopic and electrochemical techniques to thoroughly evaluate the properties of the new derivatives and their performance in functional devices.

Refining: Feeding the experimental results back into the computational models to refine their predictive accuracy, thus starting a new, more informed cycle of discovery.

By embracing this synergistic strategy, researchers can unlock the full potential of this compound and its future derivatives, paving the way for innovations in medicine, electronics, and energy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.